4-Bromo-6,8-dimethylquinoline
Description
Significance of Quinoline (B57606) Derivatives in Modern Chemical Research
Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. evitachem.com Derivatives of quinoline are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the quinoline nucleus in numerous natural products and synthetic drugs underscores its importance. evitachem.com The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its chemical and physical properties for specific applications. This has led to extensive research into the synthesis and application of novel quinoline derivatives. evitachem.com
Evolution of Research on Halogenated and Alkylated Quinolines
The introduction of halogen atoms and alkyl groups onto the quinoline scaffold has been a key strategy in the development of new functional molecules. Halogenation can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, which can in turn enhance its biological activity. ossila.com Research has shown that the position and nature of the halogen substituent can have a profound impact on the pharmacological profile of quinoline derivatives.
Similarly, alkyl groups can affect the steric and electronic properties of the quinoline ring system. The presence of methyl groups, as in 4-Bromo-6,8-dimethylquinoline, can enhance binding to biological targets and improve solubility. The study of alkylated quinolines has been a fruitful area of research, leading to the discovery of compounds with diverse applications.
Rationale and Scope for In-depth Investigation of this compound
This particular arrangement of substituents provides a strong rationale for its investigation as a potential intermediate in the synthesis of more complex molecules with tailored properties. Its potential applications could span from the development of new pharmaceutical agents to the creation of novel organic materials. evitachem.comossila.com The lack of extensive dedicated research on this specific compound highlights a gap in the literature and presents an opportunity for new discoveries.
Chemical and Physical Properties of this compound and Related Compounds
The following table summarizes some of the known properties of this compound and structurally similar compounds, providing a comparative overview.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1070879-36-5 | C₁₁H₁₀BrN | 236.11 |
| 4-Bromo-2,6,8-trimethylquinoline | 1070879-60-5 | C₁₂H₁₂BrN | 250.13 |
| 6-Bromo-4-chloro-2,8-dimethylquinoline | 1153002-90-4 | C₁₁H₉BrClN | 270.55 |
| 4-Bromo-6,8-difluoro-2-methylquinoline | 1189106-86-2 | C₁₀H₆BrF₂N | 258.06 |
| 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid | 342017-99-6 | C₁₈H₁₄BrNO₂ | 356.2 |
This data is compiled from publicly available chemical databases. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Synthesis and Reactivity
While specific literature on the synthesis of this compound is not extensively detailed, general methods for the synthesis of substituted quinolines can be inferred. The Combes quinoline synthesis or the Doebner-von Miller reaction, using appropriately substituted anilines and α,β-unsaturated carbonyl compounds, are plausible routes. Post-synthesis modification of a pre-formed 6,8-dimethylquinoline (B1211756) core via electrophilic bromination would be another viable strategy.
The reactivity of this compound is largely dictated by the bromine substituent at the C4 position. This position is activated towards nucleophilic substitution, and the carbon-bromine bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of functional groups, further diversifying the chemical space accessible from this starting material. ossila.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBZJDNCFXOLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653685 | |
| Record name | 4-Bromo-6,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-36-5 | |
| Record name | 4-Bromo-6,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6,8 Dimethylquinoline Analogs
Influence of Bromine Substitution on Reaction Pathways
The bromine atom at the 4-position of the quinoline (B57606) ring plays a pivotal role in directing the molecule's chemical transformations. As a halogen, bromine is an effective leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgbyjus.com The inherent electron-deficient character of the pyridine (B92270) ring of quinoline is enhanced at the C4 position by the nitrogen atom, making this site susceptible to nucleophilic attack. Consequently, the C4-bromine can be displaced by a variety of nucleophiles. evitachem.com
The reactivity of bromoquinolines in SNAr reactions can be further enhanced by the presence of additional electron-withdrawing groups on the ring system. semanticscholar.org While 4-Bromo-6,8-dimethylquinoline possesses electron-donating methyl groups, the activating effect of the heterocyclic nitrogen is sufficient to enable nucleophilic substitution at the C4-position. The bromine atom also deactivates the pyridine portion of the quinoline ring towards electrophilic attack.
Role of Methyl Groups on Quinoline Reactivity and Selectivity
The two methyl groups on the benzenoid ring at positions 6 and 8 significantly influence the reactivity and selectivity of the molecule. Methyl groups are electron-donating through an inductive effect, which can enhance the reactivity of the quinoline system towards electrophiles. numberanalytics.com Specifically, these groups activate the carbocyclic ring, making it more nucleophilic compared to the unsubstituted benzene (B151609) ring of quinoline.
The positioning of these methyl groups has a pronounced effect on the regioselectivity of certain reactions. rsc.org In the context of electrophilic aromatic substitution, both the C6 and C8 methyl groups are ortho- and para-directing activators. This combined influence strongly activates the C5 and C7 positions for attack by electrophiles. However, the steric hindrance imposed by the C8-methyl group may also play a role in directing the approach of incoming reactants. cymitquimica.com In hydrodenitrogenation (HDN) reactions, methyl groups on the nitrogen-containing ring were found to lower the conversion rate, whereas those on the aromatic ring had a less significant effect compared to unsubstituted quinoline. utah.edu
Analysis of Electrophilic Aromatic Substitution Patterns in this compound Systems
Electrophilic aromatic substitution (EAS) on an unsubstituted quinoline ring typically occurs at the C5 and C8 positions of the benzenoid ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. pharmaguideline.com In the case of this compound, this deactivation of the pyridine ring is compounded by the electron-withdrawing inductive effect of the C4-bromine substituent.
Conversely, the benzenoid ring is strongly activated by the two electron-donating methyl groups at C6 and C8. This leads to a strong preference for electrophilic attack on the carbocyclic ring. The directing effects of the substituents are as follows:
The C6-methyl group activates the C5 (ortho) and C7 (para) positions.
The C8-methyl group activates the C7 (ortho) and C5 (para) positions.
Therefore, electrophilic attack is highly favored at the C5 and C7 positions. This is consistent with observations in related systems; for example, the nitration of 6-bromoquinoline (B19933) predominantly yields 6-bromo-5-nitroquinoline, highlighting the preference for substitution at C5. semanticscholar.org Many EAS reactions require a Lewis or Brønsted acid catalyst to generate a sufficiently powerful electrophile to react with the aromatic system. lumenlearning.comopenstax.org
| Substituent | Position | Electronic Effect | Activated Positions |
|---|---|---|---|
| -CH₃ | 6 | Electron-donating | 5, 7 |
| -CH₃ | 8 | Electron-donating | 5, 7 |
| -Br | 4 | Electron-withdrawing (Inductive) | Deactivates Pyridine Ring |
| Quinoline N | 1 | Electron-withdrawing | Deactivates Pyridine Ring |
Studies on Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) represents a fundamental reaction pathway for this compound. researchgate.netacs.org This reaction typically proceeds through an addition-elimination mechanism, which involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. oup.com This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the leaving group (bromide ion) restores the aromaticity of the ring.
For an efficient SNAr reaction, two main conditions must be met: the presence of a good leaving group and sufficient activation of the aromatic ring by electron-withdrawing substituents. wikipedia.orgbyjus.com In this compound:
The bromine atom at the C4 position serves as a good leaving group.
The quinoline nitrogen atom acts as an electron-withdrawing group, reducing the electron density at the C2 and C4 positions and thus activating them for nucleophilic attack.
The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. mdpi.com While the methyl groups at C6 and C8 are electron-donating, their influence on the distant pyridine ring is not sufficient to prevent SNAr at the activated C4 position. Studies have shown that microwave irradiation can dramatically reduce reaction times for SNAr on haloquinolines. researchgate.net For example, reactions of 2-chloroquinoline (B121035) and 3-bromoquinoline (B21735) with various nucleophiles were completed within minutes under microwave conditions. researchgate.net
| Factor | Influence | Reference |
|---|---|---|
| C4-Bromine | Acts as a good leaving group. | wikipedia.org |
| Quinoline Nitrogen | Activates the C4 position by withdrawing electron density. | numberanalytics.com |
| Electron-withdrawing groups (e.g., -NO₂) | Strongly activate the ring for substitution, especially if ortho/para to the leaving group. | semanticscholar.orgoup.com |
| Solvent/Conditions | Microwave irradiation can significantly accelerate reaction rates. | researchgate.net |
Catalytic Effects on Transformation Efficiencies and Selectivity
Catalysis plays a crucial role in enhancing the efficiency and controlling the selectivity of transformations involving this compound. The bromine atom provides a versatile handle for a wide array of metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions are extensively used for the functionalization of bromoarenes and bromoheteroarenes. acs.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position. For instance, studies on polybromoquinolines have demonstrated that the Sonogashira coupling can occur with high regioselectivity. rsc.org
Other catalytic systems have also proven effective.
Rhodium(III) catalysts have been successfully employed for the regioselective C(sp³)–H amidation of the methyl group at the C8 position of 8-methylquinoline (B175542) derivatives. rsc.org
A combination of CuBr and ZnI₂ has been reported as a "combo-catalyst" for the synthesis of 4-substituted quinolines from 2-bromoanilines and terminal alkynes, showcasing a mild and efficient pathway. acs.org
Nickel-molybdenum-alumina (NiMo-Al₂O₃) catalysts are used in industrial hydrodenitrogenation (HDN) processes to remove nitrogen from heterocyclic compounds, including quinolines. researchgate.net
Brønsted acids and various transition metals like manganese and palladium have been used to catalyze different synthetic routes to quinoline derivatives. mdpi.comorganic-chemistry.org
These examples underscore the power of catalysis to mediate specific transformations on the this compound core, enabling the synthesis of a diverse range of functionalized derivatives with high efficiency and selectivity.
Theoretical and Computational Chemistry Studies of 4 Bromo 6,8 Dimethylquinoline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 4-Bromo-6,8-dimethylquinoline, DFT calculations, often using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional conformation. These calculations would yield optimized bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.
Ab Initio Quantum Chemical Methods for Ground State Properties
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a detailed understanding of the ground state properties of this compound.
These calculations serve to corroborate the results from DFT and can offer higher accuracy for certain properties, albeit at a greater computational cost. They are instrumental in obtaining precise values for the total energy, dipole moment, and polarizability of the molecule in its ground electronic state.
Vibrational Spectroscopy Prediction and Assignment using Computational Models
Computational models are essential for the interpretation of experimental vibrational spectra (Infrared and Raman). By performing frequency calculations using DFT (e.g., B3LYP/6-311++G(d,p)), a theoretical vibrational spectrum for this compound can be predicted. These calculations provide the frequencies and intensities of the fundamental vibrational modes.
The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. A Potential Energy Distribution (PED) analysis would then be used to make unambiguous assignments of the calculated vibrational modes to specific types of molecular motion, such as C-H stretching, C=C bending, and the vibrations of the quinoline (B57606) ring system.
Computational Analysis of Reactivity and Reaction Intermediates
The reactivity of this compound can be explored computationally. Analysis of the frontier molecular orbitals (HOMO and LUMO) and the MEP map, as mentioned earlier, provides initial insights into reactive sites. For instance, the regions of negative electrostatic potential are likely sites for electrophilic attack, while positive regions indicate susceptibility to nucleophilic attack.
More advanced studies could involve modeling reaction pathways and transition states for specific reactions. For example, in palladium-catalyzed cross-coupling reactions, which are common for bromo-aromatic compounds, computational chemistry can be used to investigate the mechanism, determine activation energies, and predict the stability of reaction intermediates. This provides a molecular-level understanding of the reaction's feasibility and potential outcomes.
Advanced Applications of 4 Bromo 6,8 Dimethylquinoline in Medicinal Chemistry and Biological Sciences
Role as Key Heterocyclic Building Blocks in Drug Discovery
Bromoquinolines are valuable intermediates for chemists, acting as precursors for a variety of heterocyclic compounds that are significant scaffolds in medicinal chemistry. The bromine atom at the 4-position of the quinoline (B57606) ring is particularly reactive, making it an ideal handle for introducing new functional groups through substitution reactions. This reactivity allows for the synthesis of new disubstituted quinoline derivatives. nih.gov
The synthesis of complex quinoline derivatives often starts from simpler, functionalized precursors. For instance, methods have been developed for the synthesis of 6,8-disubstituted quinoline derivatives, highlighting the value of compounds like 6,8-dibromoquinoline as a precursor to access a range of disubstituted quinolines. nih.gov This underscores the strategic importance of the bromo-dimethyl-quinoline core in building molecular complexity. Synthetic routes to produce related structures, such as 6-bromo-4-iodoquinoline, have been optimized, demonstrating the utility of bromo-anilines in multi-step syntheses involving cyclization and substitution reactions to create functionalized quinoline systems ready for further derivatization. atlantis-press.comresearchgate.net These halogenated quinolines can then undergo further reactions, such as palladium-catalyzed cross-coupling, to generate libraries of diverse compounds for drug screening. researchgate.net
Biological Activity Profiles of 4-Bromo-6,8-dimethylquinoline Analogs
The core structure of this compound provides a template for developing analogs with diverse pharmacological properties. By modifying the substituents on the quinoline ring, researchers have been able to explore a range of biological activities.
Derivatives of bromo-substituted quinolines and related quinazolinones have shown significant potential as antimicrobial agents against a spectrum of bacterial and fungal pathogens.
Antibacterial Activity: Nineteen new quinoline derivatives were synthesized and evaluated for their antibacterial activities against both Gram-positive (G+) and Gram-negative (G−) bacteria. nih.gov One quinolone-coupled hybrid, compound 5d , demonstrated a potent effect against most of the tested G+ and G− strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL. nih.gov In another study, new quinoline derivatives were designed as microbial DNA gyrase inhibitors. nih.gov Among these, compounds 6b and 10 showed notable inhibitory activity against the S. aureus DNA gyrase. nih.gov
Antifungal Activity: A series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for their antifungal activity against Candida albicans and Aspergillus flavus. nih.gov Compound VIIc (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide) was identified as the most potent antifungal agent, with MICs of 0.78 and 0.097 µg/ml against C. albicans and A. flavus, respectively. nih.gov Furthermore, pyrrolo[1,2-a]quinoline derivatives, which share a fused heterocyclic system and feature a bromo substituent, were tested against C. albicans. nih.gov Derivatives BQ-06 , BQ-07 , and BQ-08 showed the highest inhibitory potential, with MICs of 0.4 µg/mL. nih.gov
| Compound Class | Pathogen | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinolone-coupled hybrid (5d) | Gram-positive & Gram-negative bacteria | 0.125–8 | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone (VIIc) | Candida albicans | 0.78 | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone (VIIc) | Aspergillus flavus | 0.097 | nih.gov |
| Pyrrolo[1,2-a]quinoline (BQ-06, 07, 08) | Candida albicans | 0.4 | nih.gov |
The quinoline scaffold is a cornerstone in the development of anticancer agents. Analogs derived from bromo-substituted quinolines and quinazolines have demonstrated significant antiproliferative activity across various cancer cell lines.
A series of 6-bromo-quinazoline-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity. nih.govresearchgate.netnih.gov Compound 8a , featuring an aliphatic linker, was the most potent, with IC50 values of 15.85 ± 3.32 µM against the MCF-7 (breast cancer) cell line and 17.85 ± 0.92 µM against the SW480 (colon cancer) cell line. nih.govnih.gov This compound showed better potency against MCF-7 cells than the standard drug Erlotinib and exhibited selectivity between cancerous and non-cancerous (MRC-5) cells. nih.govnih.gov
Highly brominated quinolines have also been investigated for their anticancer potential. nih.gov A study on brominated 8-substituted quinolines found that 5,7-dibromo-8-hydroxyquinoline (5 ) and 7-bromo-8-hydroxyquinoline (6 ) showed strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net Another study revealed that 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11 ) and 6,8-dibromo-5-nitroquinoline (17 ) exhibited significant inhibitory effects, with compound 11 showing the highest activity (IC50 values of 5.45–9.6 μg/mL). nih.gov
| Compound/Analog | Cancer Cell Line | Reported IC50 | Reference |
|---|---|---|---|
| 6-bromo-quinazoline-4(3H)-one (8a) | MCF-7 (Breast) | 15.85 ± 3.32 µM | nih.govnih.gov |
| 6-bromo-quinazoline-4(3H)-one (8a) | SW480 (Colon) | 17.85 ± 0.92 µM | nih.govnih.gov |
| 5,7-dibromo-8-hydroxyquinoline (5) | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | researchgate.net |
| 7-bromo-8-hydroxyquinoline (6) | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | researchgate.net |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45 - 9.6 µg/mL | nih.gov |
| 6,8-dibromo-5-nitroquinoline (17) | HT29 (Colon) | 26.2 µM | nih.gov |
| 6,8-dibromo-5-nitroquinoline (17) | HeLa (Cervical) | 24.1 µM | nih.gov |
Quinoline derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. One therapeutic strategy involves inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades the second messenger cGMP, which is crucial for learning and memory pathways. nih.gov A series of quinoline derivatives were synthesized and evaluated as PDE5 inhibitors. Compound 7a , derived from a bromo-cyano-quinoline intermediate, was found to be a highly potent and selective PDE5 inhibitor with an IC50 of 0.27 nM. nih.gov This compound demonstrated the ability to cross the blood-brain barrier and was shown to rescue synaptic and memory defects in a mouse model of Alzheimer's disease, highlighting the potential of the quinoline scaffold in developing CNS-active agents. nih.gov
The 4-aminoquinoline scaffold is a classic pharmacophore for antimalarial drugs, with chloroquine being the most well-known example. nih.gov The emergence of drug resistance necessitates the development of new quinoline-based agents. mdpi.com
A novel series of dihydropyrimidines and 1,3,4-oxadiazole derivatives incorporating a quinoline moiety were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. mdpi.com The synthesized compounds showed moderate to high antimalarial activities, with IC50 values ranging from 0.014–5.87 μg/mL. mdpi.com Specifically, compounds 4b , 4g , 4i , and 12 demonstrated excellent antimalarial activity, comparable or superior to the standard drug chloroquine. mdpi.com The structural modifications, including the presence of acetyl groups and additional heterocyclic rings, were found to be responsible for the enhanced antimalarial effects. mdpi.com
Mechanistic Investigations of Biological Action
Understanding the mechanism of action is crucial for the rational design of more effective therapeutic agents. Analogs of bromo-substituted quinolines and related heterocycles have been shown to exert their biological effects through various molecular mechanisms.
Enzyme Inhibition: A primary mechanism for the anticancer activity of many quinoline derivatives is the inhibition of topoisomerases, enzymes essential for DNA replication and repair. researchgate.net Brominated 8-hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as novel topoisomerase I inhibitors. researchgate.net In the context of antibacterial action, certain quinoline derivatives act as inhibitors of microbial DNA gyrase, a type II topoisomerase that is a well-established bacterial target. nih.gov For anticancer applications, some quinazoline derivatives have been investigated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov
DNA Interaction: The planar aromatic structure of the quinoline ring allows these molecules to intercalate between the base pairs of DNA, potentially disrupting DNA replication and transcription, which can lead to apoptosis in cancer cells. researchgate.net
Inhibition of Hemozoin Formation: In the context of malaria, quinoline-based drugs like chloroquine are known to interfere with the parasite's detoxification of heme. They accumulate in the parasite's digestive vacuole and inhibit the polymerization of toxic free heme into inert hemozoin crystals, leading to parasite death. nih.gov New quinoline derivatives are often evaluated for their ability to inhibit this crucial pathway. nih.gov
Interactions with Cellular Membranes and Metabolic Processes
No studies detailing the specific interactions of this compound with cellular membranes or its metabolic pathways were found.
Induction of Apoptosis and Modulation of Apoptotic Pathways (e.g., caspase activation, Bcl-2 protein regulation)
There is no available research on the pro-apoptotic activity of this compound or its effects on apoptotic pathways, including caspase activation or the regulation of Bcl-2 family proteins.
Interference with DNA Synthesis and Topoisomerase Inhibition
Scientific literature lacks data on the ability of this compound to interfere with DNA synthesis or to act as an inhibitor of topoisomerase enzymes.
Target Identification and Validation Studies
No target identification or validation studies for this compound have been published.
Structure-Activity Relationship (SAR) Studies for Rational Drug Design
There are no published structure-activity relationship (SAR) studies focused on this compound and its analogs for the purpose of rational drug design.
Applications in Materials Science and Optoelectronic Technologies
Integration of 4-Bromo-6,8-dimethylquinoline Derivatives in Organic Semiconductors
The integration of novel organic molecules into semiconductor technologies is a critical area of research aimed at developing flexible, lightweight, and cost-effective electronic devices. Quinoline (B57606) derivatives, characterized by their nitrogen-containing heterocyclic structure, offer a tunable electronic framework. The introduction of bromine and methyl groups, as seen in this compound, can significantly influence the material's charge transport properties.
While specific performance data for this compound in organic field-effect transistors (OFETs) is not yet available in published literature, studies on analogous brominated quinoline compounds suggest their potential as n-type or p-type semiconductors. The electron-withdrawing nature of the bromine atom combined with the electron-donating methyl groups can modulate the frontier molecular orbital (HOMO/LUMO) energy levels, a key factor in determining semiconductor behavior and its compatibility with other materials in a device stack. The performance of organic semiconductors is often evaluated based on parameters such as charge carrier mobility and the on/off ratio in a transistor.
Table 1: Hypothetical Performance Metrics of a this compound-based Organic Semiconductor
| Parameter | Value | Unit |
| Charge Carrier Mobility (µ) | 0.1 - 1.0 | cm²/Vs |
| On/Off Ratio | > 10⁶ | - |
| Threshold Voltage (Vₜ) | -2 to +2 | V |
Note: The data in this table is hypothetical and serves as an illustrative example of typical performance metrics for organic semiconductors. Specific experimental data for this compound is not currently available.
Development of Advanced Materials for Light-Emitting Diodes (LEDs)
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The efficiency and color purity of an OLED are highly dependent on the materials used in its emissive layer. Quinoline derivatives have been investigated for their potential as host materials, dopants, and electron transport layer materials in OLEDs.
The electroluminescent properties of this compound derivatives would be of particular interest. The rigid quinoline core can provide good thermal stability, while the substituents can be tailored to achieve desired emission colors and high quantum efficiencies. For instance, altering the position and nature of substituents on the quinoline ring can shift the emission wavelength from the blue to the red region of the spectrum. The performance of an LED is characterized by its external quantum efficiency (EQE), luminance, and color coordinates.
Table 2: Projected Performance of a Hypothetical OLED Device Utilizing a this compound Derivative
| Parameter | Value | Unit |
| External Quantum Efficiency (EQE) | 5 - 15 | % |
| Maximum Luminance | > 10,000 | cd/m² |
| Emission Peak (λₘₐₓ) | 450 - 550 | nm |
| Color Coordinates (CIE 1931) | (0.25, 0.35) | - |
Note: This table presents projected performance data for a hypothetical OLED. Actual performance would depend on the specific molecular design and device architecture.
Utilization as Chromophores and Dyes in Organic Electronics (e.g., OLEDs, Solar Cells)
Chromophores are the parts of a molecule responsible for its color, arising from the absorption of light at specific wavelengths. The extended π-conjugated system of the quinoline ring makes this compound a potential candidate for use as a chromophore in various organic electronic devices, including dye-sensitized solar cells (DSSCs) and as an emissive dopant in OLEDs.
In the context of solar cells, a dye's effectiveness is determined by its absorption spectrum, molar extinction coefficient, and its ability to efficiently inject electrons into a semiconductor (like TiO₂). For OLEDs, the key properties of a chromophore are its photoluminescence quantum yield (PLQY) and the wavelength of its emitted light. The bromine and methyl substituents on the this compound structure would influence these optical properties.
Table 3: Anticipated Photophysical Properties of a this compound-based Chromophore
| Property | Value | Unit |
| Absorption Maximum (λₐₑₛ) | 350 - 450 | nm |
| Emission Maximum (λₑₘ) | 450 - 550 | nm |
| Molar Extinction Coefficient (ε) | > 30,000 | M⁻¹cm⁻¹ |
| Photoluminescence Quantum Yield (PLQY) | 0.4 - 0.8 | - |
Note: The values in this table are estimations based on the general properties of similar organic dyes and have not been experimentally verified for this compound.
Exploration of Unique Electronic Properties for Device Performance
The unique electronic properties of this compound arise from the interplay of the quinoline core and its substituents. The nitrogen atom in the quinoline ring imparts a degree of electron-accepting character, while the methyl groups are electron-donating, and the bromine atom is electron-withdrawing. This combination can lead to interesting intramolecular charge transfer (ICT) characteristics, which are beneficial for various optoelectronic applications.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that dictate the electronic behavior of a molecule. These values determine the ease of electron injection and transport in a device, as well as the energy of absorbed and emitted photons. Computational chemistry methods are often employed to predict these properties and guide the design of new materials.
Table 4: Predicted Electronic Properties of this compound
| Property | Predicted Value | Unit |
| HOMO Energy Level | -5.5 to -6.0 | eV |
| LUMO Energy Level | -2.5 to -3.0 | eV |
| Band Gap (Eg) | 2.5 - 3.5 | eV |
Note: These are theoretical predictions and would require experimental validation through techniques such as cyclic voltammetry and UV-Vis spectroscopy.
Future Research Directions and Perspectives for 4 Bromo 6,8 Dimethylquinoline
Development of Green and Sustainable Synthetic Routes
Table 1: Comparison of Potential Green Synthesis Strategies for 4-Bromo-6,8-dimethylquinoline
| Synthesis Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction selectivity. | Optimization of reaction conditions (temperature, time, power) and solvent choice. |
| Catalytic C-H Activation | Atom economy, reduced pre-functionalization steps. | Development of selective and robust catalysts for direct functionalization of the quinoline (B57606) core. |
| One-Pot Reactions | Reduced work-up and purification steps, time and resource efficiency. | Designing tandem or domino reaction sequences to build the molecule in a single operation. |
| Use of Bio-Based Solvents | Reduced environmental impact, potential for biodegradability. | Screening of various bio-solvents for optimal solubility and reactivity. |
Design of Novel Derivatives with Enhanced Biological Selectivity and Potency
The bromine atom at the 4-position of this compound serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. This opens up avenues for the rational design of novel derivatives with improved biological activity and selectivity. Future research should focus on synthesizing libraries of compounds where the bromine is replaced with various aryl, heteroaryl, alkyl, and amino groups. These derivatives could then be screened against a panel of biological targets, including kinases, proteases, and receptors implicated in diseases such as cancer and infectious diseases. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that govern potency and selectivity.
Computational Design of Materials with Tailored Optoelectronic Characteristics
The quinoline nucleus is a well-known fluorophore, and its derivatives have found applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Computational modeling, particularly Density Functional Theory (DFT), can be a powerful tool to predict the optoelectronic properties of novel this compound derivatives. Future research should leverage computational chemistry to design materials with specific absorption and emission wavelengths, high quantum yields, and desirable charge transport properties. By computationally screening a virtual library of derivatives with different substituents at the 4-position, researchers can prioritize synthetic targets with the most promising characteristics for various optoelectronic applications.
Table 2: Hypothetical Optoelectronic Properties of Designed this compound Derivatives
| Derivative | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Predicted Emission Wavelength (nm) | Potential Application |
|---|---|---|---|---|
| 4-(Pyren-1-yl)-6,8-dimethylquinoline | -5.8 | -2.5 | 450 (Blue) | OLED Emitter |
| 4-(Thiophen-2-yl)-6,8-dimethylquinoline | -5.5 | -2.3 | 520 (Green) | Organic Photovoltaics |
| 4-(4-(Dimethylamino)phenyl)-6,8-dimethylquinoline | -5.2 | -2.1 | 600 (Orange-Red) | Fluorescent Probe |
Exploration of Uncharted Therapeutic Areas and Material Applications
While quinoline derivatives have been extensively studied for their anticancer and antimicrobial activities, the therapeutic potential of this compound and its analogs in other disease areas remains largely unexplored. Future investigations should broaden the scope of biological screening to include neurodegenerative diseases, inflammatory disorders, and viral infections. Similarly, the unique electronic and structural features of this scaffold could be harnessed for novel material applications beyond optoelectronics, such as in the development of corrosion inhibitors, liquid crystals, and functional polymers.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
To accelerate the discovery of new lead compounds and materials, future research on this compound should embrace high-throughput screening (HTS) and combinatorial chemistry. nih.gov The development of a robust and versatile synthetic route to the core scaffold will enable the rapid generation of large and diverse libraries of derivatives. nih.gov These libraries can then be subjected to HTS against a multitude of biological targets or screened for desired material properties. stanford.eduku.edunuvisan.com This integrated approach will significantly increase the efficiency of the discovery process, allowing for the rapid identification of hits for further optimization. rsc.orgmdpi.com
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-6,8-dimethylquinoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of pre-functionalized quinoline precursors. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical conditions, while methyl groups at 6 and 8 positions may be introduced via Friedel-Crafts alkylation or directed C–H activation. Evidence from brominated quinoline derivatives (e.g., 6,8-dibromoquinolines) highlights the use of metal catalysts (e.g., Bi(OTf)₃) to improve regioselectivity and yield . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., acetonitrile for microwave-assisted reactions), and stoichiometric ratios (1:1.2 for bromine equivalents). Post-synthetic purification via flash chromatography (hexane/EtOAc gradients) is critical to isolate the product .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include downfield shifts for the bromine-adjacent proton (δ ~8.5–9.0 ppm) and methyl groups (δ ~2.5 ppm for C6/C8-CH₃). Coupling patterns (e.g., doublets for aromatic protons) help confirm substitution positions .
- X-ray Crystallography : Resolves spatial arrangement and confirms coplanarity of the quinoline core (r.m.s. deviation <0.03 Å for non-H atoms), as seen in structurally analogous 4-Bromo-8-methoxyquinoline .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 280.04 for C₁₁H₁₁BrN) and isotopic patterns (¹⁸¹Br/⁷⁹Br) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in substituent effects or assay conditions. For example, antimicrobial activity may depend on bacterial strain specificity or solvent choice (DMSO vs. aqueous buffers). A systematic approach includes:
- Comparative SAR Studies : Test derivatives with controlled modifications (e.g., replacing Br with Cl or adjusting methyl group positions) .
- Standardized Assays : Use consistent protocols (e.g., MIC values under identical nutrient media) and validate results with orthogonal methods (e.g., fluorescence-based vs. colony-counting assays) .
- Meta-Analysis : Cross-reference data from PubChem or EPA DSSTox entries to identify trends in bioactivity datasets .
Q. What strategies enhance regioselectivity in electrophilic substitution reactions of this compound derivatives?
- Methodological Answer : The electron-withdrawing bromine group at C4 and methyl groups at C6/C8 direct electrophiles to specific positions:
- C3/C5 Activation : Use Lewis acids (e.g., AlCl₃) to polarize the quinoline ring, favoring electrophilic attack at C3 (para to Br) or C5 (meta to Br) .
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of methyl groups) to force substitution at less-activated positions .
- Computational Modeling : DFT calculations predict charge distribution and transition states to guide reagent selection (e.g., nitration vs. sulfonation) .
Q. How do crystallographic studies inform the design of this compound-based compounds for therapeutic applications?
- Methodological Answer : X-ray structures reveal intermolecular interactions critical for target binding. For example:
- C–H⋯π Interactions : Stabilize protein-ligand complexes, as observed in 4-Bromo-8-methoxyquinoline’s crystal packing .
- Halogen Bonding : The bromine atom participates in non-covalent interactions (e.g., Br⋯O/N) with enzyme active sites, enhancing inhibitory potency .
- Conformational Rigidity : Planar quinoline cores improve bioavailability by reducing entropic penalties during binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
